Bienvenue dans la boutique en ligne BenchChem!

Grepafloxacin

Target Specificity DNA Gyrase Topoisomerase IV

Grepafloxacin (OPC-17116) features unique C-5 and C-7 dimethyl substitution that shifts primary target engagement from topoisomerase IV to DNA gyrase in S. pneumoniae—unlike ciprofloxacin. Validated MIC ≤0.5 μg/mL against pneumococci (16× more potent than ciprofloxacin; 4× vs levofloxacin); 180% inflammatory fluid penetration; 12–15 h half-life. Globally withdrawn in 1999 due to QTc prolongation. Supplied exclusively as a reference standard for analytical method development, cardiotoxicity screening, and fluoroquinolone SAR studies. Research use only.

Molecular Formula C19H22FN3O3
Molecular Weight 359.4 g/mol
CAS No. 119914-60-2
Cat. No. B042181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGrepafloxacin
CAS119914-60-2
Synonyms(+--)-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid
(+--)-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid monohydrochloride
3-quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-7-(3-methyl-1-piperazinyl)-4-oxo-
3-quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-7-(3-methyl-1-piperazinyl)-4-oxo-, monohydrochloride, (+--)-
grepafloxacin
grepafloxacin HCl
grepafloxacin hydrochloride
OPC 17116
OPC-17116
Raxa
Molecular FormulaC19H22FN3O3
Molecular Weight359.4 g/mol
Structural Identifiers
SMILESCC1CN(CCN1)C2=C(C(=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)C)F
InChIInChI=1S/C19H22FN3O3/c1-10-8-22(6-5-21-10)15-7-14-16(11(2)17(15)20)18(24)13(19(25)26)9-23(14)12-3-4-12/h7,9-10,12,21H,3-6,8H2,1-2H3,(H,25,26)
InChIKeyAIJTTZAVMXIJGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility6.32e-01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Grepafloxacin (CAS 119914-60-2): Procurement Considerations for a Differentiated Fluoroquinolone with Validated Gram-Positive Activity


Grepafloxacin (CAS 119914-60-2), also designated OPC-17116, is a 5-methyl-7-piperazinyl-3″-methyl fluoroquinolone antibacterial agent originally developed by Otsuka Pharmaceutical and licensed to Glaxo Wellcome under the trade name Raxar [1]. As a dimethyl-substituted structural analogue of ciprofloxacin, grepafloxacin belongs to the fluoroquinolone class of type II topoisomerase inhibitors, characterized by the addition of methyl groups at both the C-5 position of the quinolone nucleus and the 7-piperazinyl substituent [2]. This compound was approved in 1997 and subsequently withdrawn from global markets in 1999 due to cardiovascular safety concerns related to QT interval prolongation, a property that now defines its primary utility as a research reference standard, a pharmacological probe for studying fluoroquinolone structure-activity relationships, and an analytical reference material for method development and validation [1].

Why Generic Substitution with Other Fluoroquinolones Cannot Be Assumed for Grepafloxacin-Dependent Research Applications


Although grepafloxacin shares the core fluoroquinolone pharmacophore with widely available agents such as ciprofloxacin, levofloxacin, and sparfloxacin, its unique dimethyl substitution pattern at the C-5 and C-7 positions confers a distinct pharmacological profile that precludes simple interchangeability in research settings [1]. Specifically, the C-5 methyl group alters the compound's primary intracellular target preference from topoisomerase IV to DNA gyrase in Streptococcus pneumoniae, a mechanistic divergence that fundamentally affects resistance selection patterns and antibacterial pharmacodynamics [2]. Additionally, the methylpiperazine moiety at position 7 enhances Gram-positive antibacterial potency relative to ciprofloxacin while simultaneously extending the elimination half-life to 12–15 hours, enabling once-daily dosing kinetics that differ substantially from comparator fluoroquinolones [1]. For investigators requiring a fluoroquinolone reference standard with validated Gram-positive coverage, characterized target selectivity, or a compound with documented pharmacokinetic and toxicological properties for analytical method validation, substituting an alternative fluoroquinolone without these specific structural features would invalidate the scientific premise of the experimental design.

Grepafloxacin Quantitative Differentiation Evidence: Head-to-Head Comparative Data for Scientific Selection


Target Specificity Divergence: Preferential Gyrase Inhibition in S. pneumoniae Versus Comparator Fluoroquinolones

Grepafloxacin exhibits a mechanistically distinct primary target preference in Streptococcus pneumoniae relative to structurally related fluoroquinolones. Whereas ciprofloxacin (lacking a C-5 methyl group) and AM-1121 (lacking a C-5 methyl group but containing a 7-piperazinyl-3″-methyl group) both preferentially inhibit topoisomerase IV as their primary lethal target in this organism, grepafloxacin preferentially targets DNA gyrase [1]. This target preference was established through stepwise selection of quinolone-resistant mutants of S. pneumoniae 7785, in which mutations in gyrA consistently preceded those in parC during grepafloxacin exposure, indicating that DNA gyrase is the primary intracellular target engaged by this compound [1].

Target Specificity DNA Gyrase Topoisomerase IV Resistance Development Streptococcus pneumoniae

Superior Antipneumococcal Bactericidal Activity: 4-Fold Lower Bactericidal Concentration Than Levofloxacin and 16-Fold Lower Than Ciprofloxacin

In time-kill studies comparing the bactericidal activity of grepafloxacin against 12 pneumococcal strains (including penicillin-susceptible, -intermediate, and -resistant isolates), grepafloxacin demonstrated quantitatively superior antipneumococcal activity relative to all comparator fluoroquinolones tested [1]. Grepafloxacin achieved bactericidal activity (≥3 log10 CFU/mL reduction) after 24 hours against all 12 strains at a concentration of ≤0.5 μg/mL, whereas sparfloxacin, levofloxacin, and ciprofloxacin required bactericidal concentrations of ≤1.0 μg/mL, ≤2.0 μg/mL, and ≤8.0 μg/mL, respectively [1].

Bactericidal Activity Time-Kill Kinetics Streptococcus pneumoniae MIC Respiratory Pathogens

Enhanced Gram-Positive Antibacterial Potency with Retained Gram-Negative Activity Relative to Ciprofloxacin

Structural comparison of grepafloxacin with ciprofloxacin reveals that the addition of a methyl group at the C-5 position and a methyl group attached to the 7-piperazinyl substituent confers enhanced Gram-positive antibacterial activity while maintaining Gram-negative potency comparable to ciprofloxacin [1]. The methylpiperazine at position 7 in grepafloxacin is specifically associated with its enhanced Gram-positive activity, whereas ciprofloxacin's unsubstituted piperazine group at position 7 is associated with good Gram-negative activity [1]. Against key respiratory pathogens including Haemophilus influenzae, Moraxella catarrhalis, and enteric Gram-negative bacilli, grepafloxacin's activity is comparable to that of ciprofloxacin [1].

Gram-Positive Activity Structure-Activity Relationship MIC Ciprofloxacin Comparator Antibacterial Spectrum

Distinct Pharmacokinetic Profile: Larger Volume of Distribution and Enhanced Pulmonary Tissue Penetration Versus Ciprofloxacin and Ofloxacin

Grepafloxacin exhibits a pharmacokinetic profile characterized by a larger volume of distribution than many other fluoroquinolones, with preferential concentration in pulmonary compartments relevant to respiratory tract infections [1]. Specifically, grepafloxacin achieves higher concentrations in alveolar macrophages, bronchial mucosa, and epithelial lining fluid compared to certain other fluoroquinolones [1]. Quantitative comparison of inflammatory fluid penetration demonstrates that grepafloxacin achieves 180% penetration, compared to 110% for ciprofloxacin, 120% for sparfloxacin, and approximately 80% for ofloxacin [2]. Following a 400 mg oral dose, grepafloxacin achieves an elimination half-life of 12–15 hours, enabling once-daily dosing [1].

Pharmacokinetics Tissue Penetration Volume of Distribution Pulmonary Compartment Bioavailability

QTc Prolongation Risk Quantification: Less Than 2 ms at Highest Clinical Dose Versus Erythromycin Comparator

A dedicated study in elderly patients receiving the highest clinical dose of grepafloxacin (600 mg) quantified QTc interval prolongation at less than 2 milliseconds [1]. This value was approximately 15-fold lower than the QTc prolongation observed with erythromycin in a comparator study [1]. Notably, this relatively modest QTc effect at the highest clinical dose must be contextualized with postmarketing experience: grepafloxacin was voluntarily withdrawn from global markets in 1999 due to QT prolongation-associated cardiac events and sudden death [2], indicating that even modest QTc prolongation in controlled studies may not fully predict real-world cardiovascular risk.

Cardiac Safety QTc Interval Cardiotoxicity Erythromycin Comparator Risk Stratification

Reduced Selection of Resistance in Staphylococcus aureus: Avoidance of NorA Efflux Pump Recognition

Studies examining resistance development to fluoroquinolones indicate that grepafloxacin is associated with a reduced selection of resistant mutants in Staphylococcus aureus compared to earlier fluoroquinolones [1]. This property is potentially attributable to the compound's structural features that enable inhibition or avoidance of efflux transport mediated by the NorA multidrug efflux pump, a common resistance mechanism in S. aureus [1]. While the source provides this as a mechanistic hypothesis rather than explicit quantitative comparative mutant selection data, the observation distinguishes grepafloxacin from fluoroquinolones that are more susceptible to NorA-mediated efflux.

Resistance Development Efflux Pump NorA Staphylococcus aureus Mutant Prevention

Validated Research and Industrial Application Scenarios for Grepafloxacin (CAS 119914-60-2) Based on Quantitative Differentiation Evidence


Pharmacological Probe for Fluoroquinolone Target Specificity Studies in S. pneumoniae

Grepafloxacin serves as a mechanistically distinct research probe for investigating fluoroquinolone target preference in Streptococcus pneumoniae. Unlike ciprofloxacin and AM-1121, which preferentially inhibit topoisomerase IV, grepafloxacin's C-5 methyl group confers preferential targeting of DNA gyrase, as demonstrated by gyrA mutations preceding parC mutations during resistance selection [1]. This divergent target profile enables researchers to dissect structure-activity relationships governing target selectivity within the fluoroquinolone class, particularly the role of C-5 substitution in determining primary lethal target engagement.

Reference Standard for Antipneumococcal Bactericidal Activity Assays Requiring Low Effective Concentrations

For in vitro susceptibility testing and time-kill studies involving Streptococcus pneumoniae, grepafloxacin provides a quantitatively validated reference standard with bactericidal activity at ≤0.5 μg/mL against both penicillin-susceptible and -resistant strains [1]. This represents 4-fold greater potency than levofloxacin (≤2.0 μg/mL) and 16-fold greater potency than ciprofloxacin (≤8.0 μg/mL) [1]. Researchers conducting pharmacodynamic modeling, mutant prevention concentration studies, or comparative antibacterial efficacy assessments requiring a fluoroquinolone with robust antipneumococcal coverage can utilize grepafloxacin as a benchmark comparator with well-characterized activity parameters.

Analytical Reference Material for Method Development and Validation Requiring a Characterized Cardiotoxic Fluoroquinolone

Grepafloxacin's unique regulatory history—FDA approval in 1997 followed by voluntary global market withdrawal in 1999 due to QT prolongation-associated cardiac events [1]—combined with its quantitatively characterized QTc prolongation profile (<2 ms at 600 mg dose, 15-fold lower than erythromycin in controlled studies) , establishes this compound as a uniquely informative analytical reference standard. Researchers developing chromatographic or mass spectrometric methods for fluoroquinolone residue analysis, conducting in vitro cardiotoxicity screening assays, or studying structure-toxicity relationships within the fluoroquinolone class require a compound with grepafloxacin's specific combination of validated antibacterial activity and well-documented cardiovascular safety liability. Safer marketed fluoroquinolones cannot substitute for applications where the cardiotoxic property itself is the subject of investigation.

Pharmacokinetic Modeling Standard for Enhanced Pulmonary Tissue Penetration Studies

Grepafloxacin's pharmacokinetic profile, characterized by 180% inflammatory fluid penetration (versus 110% for ciprofloxacin and 80% for ofloxacin) [1], a large volume of distribution, and preferential concentration in alveolar macrophages, bronchial mucosa, and epithelial lining fluid , makes it a valuable reference compound for studies of fluoroquinolone tissue distribution. Researchers investigating the relationship between fluoroquinolone structure and pulmonary compartment penetration, validating physiologically based pharmacokinetic (PBPK) models, or conducting comparative tissue distribution studies can leverage grepafloxacin's quantitatively distinct penetration parameters as a benchmark for compounds with high respiratory tract bioavailability.

Quote Request

Request a Quote for Grepafloxacin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.